molecular formula C6H9ClO2 B562318 3-Chloro-2,2-dimethylbut-3-enoic acid CAS No. 56663-75-3

3-Chloro-2,2-dimethylbut-3-enoic acid

Cat. No.: B562318
CAS No.: 56663-75-3
M. Wt: 148.586
InChI Key: VJBXJGLLUGUKGW-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylbut-3-enoic acid is an organic compound with the molecular formula C₆H₉ClO₂ and a molecular weight of 148.59 g/mol . This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-Chloro-2,2-dimethylbut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Future Directions

  • Enamine Catalog
  • Sigma-Aldrich
  • Synthonix Corporation
  • Fujifilm Wako Pure Chemical Corporation
  • ChemicalBook

Mechanism of Action

Biochemical Pathways

It’s worth noting that its structural analog, 2,2-dimethyl-3-butenoic acid, is a constituent in the synthesis of metabolites of simvastatin , a synthetic derivative of a fermentation product of Aspergillus terreus. This suggests that 3-Chloro-2,2-dimethylbut-3-enoic acid might also be involved in similar biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

3-Chloro-2,2-dimethylbut-3-enoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. For example, this compound may inhibit enzymes that are crucial for cellular metabolism, leading to altered metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling by interacting with receptors or signaling proteins, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, which in turn affects downstream biochemical pathways . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects may be observed at high doses, including alterations in liver and kidney function, as well as changes in blood chemistry.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can affect the levels of key metabolites, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,2-dimethylbut-3-enoic acid can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethyl-3-butenoic acid with thionyl chloride (SOCl₂) to introduce the chloro group. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: 3-Hydroxy-2,2-dimethylbut-3-enoic acid.

    Addition Reactions: 3,4-Dibromo-2,2-dimethylbutanoic acid.

    Oxidation Reactions: 3-Chloro-2,2-dimethylbutanoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,2-dimethylbut-3-enoic acid is unique due to the presence of both a chloro group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-chloro-2,2-dimethylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-4(7)6(2,3)5(8)9/h1H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBXJGLLUGUKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654080
Record name 3-Chloro-2,2-dimethylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56663-75-3
Record name 3-Chloro-2,2-dimethyl-3-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56663-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,2-dimethylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-chloro-2,2-dimethylbut-3-enoate (42.0 g, 0.26 mol) and NaOH (12.4 g, 031 mol) in water (300 mL) was heated at reflux overnight. After cooling, the reaction mixture was extracted with ether. The organic layer contained 20 g of methyl 3-chloro-2,2-dimethylbut-3-enoate (48% recovered). The aqueous layer was acidified with cold 20% HCl solution and was extracted with ether (250 mL×3). The combined organic layers were dried and evaporated under reduced pressure to give 3-chloro-2,2-dimethylbut-3-enoic acid (17 g, 44%), which was used directly in the next step.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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